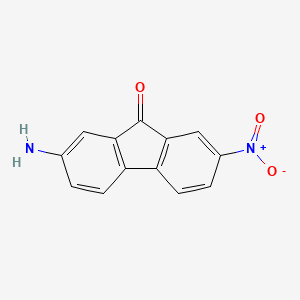

2-Amino-7-nitro-fluoren-9-one

Description

Significance of Fluorenone Derivatives in Organic Chemistry and Material Science

Fluorenone derivatives, characterized by a fluorene (B118485) backbone with a ketone group at the 9-position, are a class of organic compounds with substantial importance in both organic chemistry and material science. Their rigid and planar structure, combined with a delocalized π-conjugated system, imparts favorable electronic and photophysical properties. rsc.orgnih.gov These properties make them key components in the development of advanced materials.

In material science, fluorenones are integral to the creation of novel organic materials with applications in electronic devices. entrepreneur-cn.com They are utilized in the fabrication of organic light-emitting diodes (OLEDs), semiconductors, and organic field-effect transistors due to their thermal stability and charge-transporting capabilities. rsc.orgnih.goventrepreneur-cn.com Scientists have successfully modified fluorene-based materials to produce light-emitting materials with varying emission colors, such as blue, green, and red. entrepreneur-cn.com Furthermore, their derivatives have shown promise as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com

From an organic synthesis perspective, the fluorenone scaffold serves as a versatile building block for a wide range of compounds. The reactivity of the ketone group allows for diverse chemical modifications, leading to the synthesis of complex molecules with specific functionalities. This has led to their use as intermediates in the production of pharmaceuticals and other biologically active compounds.

Overview of Electronically Active Fluoren-9-one Systems

Fluoren-9-one systems are recognized for their electronic activity, stemming from their conjugated π-electron system. rsc.orgnih.gov This electronic structure allows for efficient charge transport, making them suitable for a variety of electronic applications. rsc.orgnih.gov The electronic properties of fluorenone derivatives can be fine-tuned by introducing different functional groups to the fluorene core. chemscene.com

The introduction of electron-donating and electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their optical and electronic characteristics. For instance, imide-functionalized fluorenones have been designed as electron-accepting building blocks for n-type organic semiconductors, exhibiting deep-lying LUMO energy levels. rsc.orgnih.gov

Recent research has also focused on using the rigid fluorene structure to "lock" electronically active moieties in thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org This molecular design strategy aims to enhance molecular rigidity and reduce intermolecular interactions, leading to improved performance in non-doped organic light-emitting diodes (OLEDs) by suppressing efficiency roll-off. rsc.orgrsc.org The resulting emitters have shown significantly higher exciton (B1674681) utilization in both photoluminescence and electroluminescence processes. rsc.org

Scope and Research Focus on 2-Amino-7-nitro-fluoren-9-one

2-Amino-7-nitro-fluoren-9-one is a specific derivative of fluorenone that features both an electron-donating amino group (-NH2) at the 2-position and an electron-withdrawing nitro group (-NO2) at the 7-position. ontosight.ai This "push-pull" electronic structure makes it a compound of particular interest for its potential in various applications. The unique arrangement of these functional groups on the fluorene backbone is expected to impart distinct chemical and physical properties. ontosight.ai

Current research on 2-Amino-7-nitro-fluoren-9-one and related compounds is multifaceted. One area of investigation is its synthesis, often starting from precursors like 2-bromo-7-nitro-fluoren-9-one. chemicalbook.com The synthesis typically involves a reduction of the nitro group.

The primary research interest in 2-Amino-7-nitro-fluoren-9-one lies in its potential biological and pharmacological activities. ontosight.ai The presence of the nitro and amino groups suggests that the compound could participate in various biochemical reactions. ontosight.ai For instance, the nitro group can be reduced in biological environments to form reactive intermediates that may interact with biomolecules. ontosight.ai This has led to its consideration as a candidate for drug discovery and development, with a focus on targeting specific biochemical pathways. ontosight.ai

Furthermore, the structural framework of 2-Amino-7-nitro-fluoren-9-one makes it a valuable intermediate in the synthesis of other complex organic molecules and materials. Its unique electronic properties also make it a candidate for investigation in the field of materials science, particularly for applications where its specific "push-pull" nature could be advantageous.

Structure

3D Structure

Properties

CAS No. |

88387-73-9 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-amino-7-nitrofluoren-9-one |

InChI |

InChI=1S/C13H8N2O3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H,14H2 |

InChI Key |

URAFCARZCGLOIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 7 Nitro Fluoren 9 One

Synthetic Routes to 2-Amino-7-nitro-fluoren-9-one and Related Nitro/Amino Fluorenones

The preparation of 2-Amino-7-nitro-fluoren-9-one and analogous compounds typically involves a series of well-established organic reactions, starting from readily available fluorene (B118485) or fluoren-9-one precursors.

Multistep Synthetic Pathways from Fluorene and Fluoren-9-one Precursors

A common and efficient route to substituted fluorenones begins with the oxidation of fluorene to fluoren-9-one. google.com This can be achieved using various oxidizing agents, including potassium hydroxide (B78521) in dimethylformamide (DMF) under an oxygen atmosphere at room temperature. Following the formation of the fluorenone core, subsequent reactions, such as nitration and reduction, are carried out to introduce the desired amino and nitro functionalities.

For instance, a general pathway involves:

Oxidation: Conversion of fluorene to fluoren-9-one. google.com A plausible mechanism for this involves base-mediated dehydrogenation.

Nitration: Introduction of nitro groups onto the fluoren-9-one ring system. google.com

Reduction: Selective or complete reduction of the nitro groups to amino groups. nih.govuni-frankfurt.devulcanchem.com

These multi-step sequences allow for the controlled synthesis of various fluorenone derivatives. researchgate.netresearchgate.net

Electrophilic Aromatic Nitration Strategies and Regioselectivity on Fluoren-9-one Core

The nitration of fluoren-9-one is a critical step that dictates the final substitution pattern of the molecule. The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.comresearchgate.net The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of existing substituents on the fluorenone core. researchgate.net

Formation of 2,7-dinitrofluoren-9-one: The nitration of fluorenone can be controlled to yield 2,7-dinitrofluoren-9-one with high efficiency. researchgate.net Using a 1:1 mixture of concentrated H₂SO₄ and HNO₃ at elevated temperatures (e.g., 120°C) can achieve yields of up to 90%.

Formation of other nitro-isomers: By modifying the reaction conditions, such as temperature and the ratio of acids, other nitrated products like 2-nitrofluorenone and 2,4,7-trinitrofluoren-9-one (B1664005) can be obtained. researchgate.net For example, mononitration to 2-nitrofluorenone can be achieved in high yield (92%) using a specific ratio of HNO₃ and H₂SO₄ in water at 80°C. researchgate.net The presence of substituents already on the fluorenone ring will also direct the position of incoming nitro groups due to steric and electronic effects.

| Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 2-Nitrofluorenone | HNO₃ (65%, 2.8 eq), H₂SO₄ (96%, 3.6 eq) in water, 80°C, 1.5 h | 92% | researchgate.net |

| 2,7-Dinitrofluoren-9-one | 1:1 mixture of concentrated H₂SO₄ and HNO₃, reflux at 120°C, 24 h | 90% | |

| 2,4,7-Trinitrofluoren-9-one | Modified conditions (details not specified in the provided context) | Not specified | researchgate.net |

Selective Reduction of Nitro Groups to Amino Functionalities on Fluoren-9-one Scaffolds

The conversion of nitrofluorenones to their corresponding amino derivatives is a key transformation. The selective reduction of one nitro group in a dinitro compound is crucial for synthesizing asymmetrically substituted fluorenones like 2-Amino-7-nitro-fluoren-9-one.

Commonly used reducing agents include:

Sodium Sulfide (B99878) (Na₂S): This reagent can be used for the selective reduction of one nitro group. uni-frankfurt.decommonorganicchemistry.com For example, the reduction of 2,7-dinitro-fluoren-9-one using sodium sulfide nonahydrate and sodium hydroxide can afford 2,7-diamino-fluoren-9-one. nih.govrsc.org

Iron (Fe) or Zinc (Zn) in Acidic Media: These metals are classic reagents for the reduction of nitro groups to amines. vulcanchem.comcommonorganicchemistry.commasterorganicchemistry.com For example, Fe in the presence of hydrochloric acid (HCl) can be used for the selective reduction of one nitro group in 2,7-dinitrofluorenone to produce 4-amino-5-nitro-9H-fluoren-9-one. vulcanchem.com

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂) or hydrazine (B178648) hydrate (B1144303) are effective for nitro group reduction. commonorganicchemistry.comvulcanchem.com However, these conditions may sometimes lead to the reduction of other functional groups as well. Raney nickel is another effective catalyst for this transformation. researchgate.netcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This provides a mild method for reducing nitro groups to amines and can be used when other reducible groups are present. commonorganicchemistry.com

The choice of reducing agent and reaction conditions allows for either the complete reduction of all nitro groups or the selective reduction of a single nitro group, providing access to a variety of amino-substituted fluorenones.

Functional Group Interconversions on the Fluoren-9-one Backbone

Beyond nitration and reduction, various other functional group interconversions can be performed on the fluoren-9-one backbone to synthesize a diverse range of derivatives. These reactions allow for the fine-tuning of the molecule's properties.

Examples of such interconversions include:

Acylation of Amino Groups: The amino groups on the fluorenone scaffold can be readily acylated using acyl halides or anhydrides to form amides. nih.gov For instance, 2,7-diamino-fluoren-9-one can be acetylated with acetic anhydride (B1165640) to produce 2,7-bis(acetamido)fluoren-9-one. nih.gov

Conversion to Carbamates and Sulfonamides: Amino-fluorenones can be converted to carbamates by reaction with reagents like potassium isocyanate, or to sulfonamides through reaction with sulfonyl chlorides. nih.govrsc.org

Modification of the Carbonyl Group: The ketone at the C-9 position can be transformed into other functional groups. For example, it can be converted to an oxime by condensation with hydroxylamine (B1172632) hydrochloride or reduced to a hydroxyl group using sodium borohydride. nih.gov

Halogenation: Bromination of the fluorenone core can be achieved using molecular bromine in concentrated sulfuric acid, typically targeting the 2- and 7-positions. smolecule.com

These transformations highlight the versatility of the fluoren-9-one system for creating a library of compounds with varied functionalities. solubilityofthings.comvmou.ac.invanderbilt.edu

Mechanistic Investigations of Synthesis Reactions Involving 2-Amino-7-nitro-fluoren-9-one Derivatives

Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and controlling product distribution.

The nitration of fluorenone proceeds via a standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The regioselectivity is governed by the electronic properties of the fluorenone ring system.

The Pschorr cyclization has been studied as a method for synthesizing fluorenones. The mechanism of this reaction, which involves the decomposition of a diazonium salt, has been a subject of investigation, with questions regarding whether it proceeds through a phenyl cation or a radical intermediate. cdnsciencepub.com The effect of substituents on the cyclization yields provides insight into the nature of the reactive intermediates. cdnsciencepub.com

The oxidation of fluorene to fluorenone can be catalyzed by N-hydroxyphthalimide (NHPI) and mediated by sodium chlorite. Mechanistic studies of this reaction have explored the role of pH and the nature of the active oxidizing species. acs.org

Derivatization Strategies for Targeted Property Modulation

The functional groups on the 2-Amino-7-nitro-fluoren-9-one scaffold provide handles for derivatization to modulate the compound's physical, chemical, and biological properties. research-nexus.netresearchgate.net

Synthesis of Carbonylamino Acid Derivatives: The amino group can be coupled with amino acids to create fluorenone-carbonylamino acid derivatives. research-nexus.net These modifications can introduce new biological activities.

Alkylation of Amino Groups: The amino groups can be N-alkylated to introduce various side chains, which can influence properties like solubility and biological interactions. nih.gov

Conversion to Isocyanides: The amino group can be converted to an isocyanide group, which acts as an electron-withdrawing group and can significantly alter the electronic and optical properties of the molecule, leading to solvatochromic dyes. mdpi.com

Multi-component Reactions: Fluoren-9-one can be used as a starting material in multi-component reactions to build complex heterocyclic structures. For example, a five-component domino reaction involving 9-fluorenone (B1672902) has been used to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for 2 Amino 7 Nitro Fluoren 9 One

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Amino-7-nitro-fluoren-9-one. The spectra are characterized by bands corresponding to the key components of the molecule: the amino group (-NH2), the nitro group (-NO2), and the fluorenone carbonyl group (C=O).

The nitro group's stretching vibrations are typically observed in the 1550–1300 cm⁻¹ region. esisresearch.org For instance, in nitrobenzene (B124822) derivatives, the asymmetric NO2 stretching vibration appears around 1535 ± 30 cm⁻¹, while the symmetric stretch is found at 1345 ± 30 cm⁻¹. esisresearch.org In a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, NO2 stretching vibrations were assigned to bands at 1398 and 1347 cm⁻¹ in the IR spectrum and 1387 cm⁻¹ in the Raman spectrum. esisresearch.org

The carbonyl (C=O) stretch of the fluorenone core is a strong absorption typically seen in the range of 1710–1730 cm⁻¹. The amino group (-NH2) exhibits characteristic stretching vibrations as well. Additionally, aromatic C-H bending vibrations can be observed, providing further structural information.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in 2-Amino-7-nitro-fluoren-9-one and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1535 ± 30 | esisresearch.org |

| Nitro (-NO₂) | Symmetric Stretch | 1345 ± 30 | esisresearch.org |

| Carbonyl (C=O) | Stretch | 1710–1730 | |

| Amino (-NH₂) | Stretch | Not specified | |

| Aromatic C-H | Bend | 820–880 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-Amino-7-nitro-fluoren-9-one by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, distinct signals correspond to the protons in different chemical environments. For a related fluorene (B118485) derivative, aromatic protons resonate in the multiplet region of δ 7.65–7.20 ppm. Protons of the amino group and those on the fluorene backbone will have characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the fluorenone is typically found at a downfield chemical shift, around δ 193.7 ppm. Aromatic carbons resonate in the δ 120–145 ppm range. In a similar complex molecule, characteristic signals for aliphatic carbons (CH and CH₂) were observed at δ 36.6, 43.6, and 44.8 ppm, while carbons adjacent to the nitro group and in the C=C-CO system appeared at δ 108.1 and 79.9 ppm, respectively. rsc.org The carbonyl group in this related structure was observed at δ 166.7 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the structural assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Amino-7-nitro-fluoren-9-one and Analogs

| Carbon Environment | Representative Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | ~193.7 | |

| Aromatic Carbons | 120–145 | |

| Carbon adjacent to -NO₂ | ~108.1 | rsc.org |

| Carbonyl (in related hydrazide) | 166.7 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of 2-Amino-7-nitro-fluoren-9-one, which has a molecular formula of C₁₃H₈N₂O₃ and a molecular weight of 240.22 g/mol . A related compound, 2-amino-7-nitrofluorene (B16417), has a molecular weight of 226.23 g/mol . nih.gov The fragmentation pattern provides valuable information for structural confirmation. For instance, in the EI-MS of 2,7-dimethyl-9h-fluoren-9-one, the molecular ion peak is observed at m/z 208.0888, with key fragments at m/z 193 (loss of a methyl group) and m/z 165 (loss of CO). For a more complex carbohydrazide (B1668358) derivative, the molecular ion peak was observed at m/z 508, with significant fragments at m/z 163 and 134. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) and Bandshape Analysis

The electronic absorption (UV-Vis) spectrum of 2-Amino-7-nitro-fluoren-9-one is characterized by broad absorption bands. upi.edu The position and shape of these bands are influenced by the solvent environment. acs.orgnih.gov In a study of the related compound 2-amino-7-nitro-fluorene (ANF), absorption bands in benzene (B151609), ethyl acetate, and acetonitrile (B52724) were reported. mdpi.com The absorption bands of ANF in various solvents generally show a peak absorption at or above 390 nm. mdpi.com For instance, in acetonitrile, a broad absorption band is observed between 340–520 nm. researchgate.net The absorption maxima are known to shift to longer wavelengths (red-shift) as the solvent polarity increases. acs.orgnih.govresearchgate.net This intramolecular charge transfer occurs from the amino donor to the nitro acceptor group upon excitation. mdpi.com The band shapes tend to broaden with increasing solvent polarity. acs.orgnih.gov

Table 3: UV-Vis Absorption Maxima (λmax) of 2-Amino-7-nitro-fluorene (ANF) in Different Solvents

| Solvent | Absorption Maxima (nm) | Reference |

|---|---|---|

| Benzene | ~390 | mdpi.com |

| Ethyl Acetate | ~390 | mdpi.com |

| Acetonitrile | ~390 | mdpi.com |

| Acetic Anhydride (B1165640) | ~360 | mdpi.com |

Steady-State and Time-Resolved Fluorescence Spectroscopy

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts

2-Amino-7-nitro-fluoren-9-one exhibits significant solvatochromism, meaning its fluorescence emission spectrum is highly dependent on the polarity of the solvent. acs.orgnih.govmdpi.com This behavior is attributed to a large change in the dipole moment of the molecule upon electronic excitation. mdpi.com The ground state dipole moment of the related 2-amino-7-nitro-fluorene (ANF) is approximately 7 D, which increases to about 32 D in the excited state. mdpi.com This large increase in dipole moment leads to a pronounced red-shift (shift to longer wavelengths) in the fluorescence emission as the solvent polarity increases. mdpi.comresearchgate.net For example, the emission maxima of related fluorenone derivatives show respectable shifts when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like acetonitrile, indicating a larger dipole moment in the excited state. researchgate.net The intensity of the fluorescence bands also tends to decrease as the dielectric constant and/or dipole moment of the solvent increases. mdpi.com

Fluorescence Quantum Yield Determination and Brightness Assessment

Fluorescence Lifetime Imaging (FLIM) Applications

Fluorescence Lifetime Imaging (FLIM) is a powerful microscopic technique that measures the average time a fluorophore remains in its excited state before returning to the ground state. ibidi.comnih.gov This lifetime is sensitive to the molecule's local microenvironment, making FLIM an invaluable tool for studying molecular interactions and conformations in various systems, including biological ones. ibidi.comnih.govbiorxiv.orgaxiomoptics.com Unlike intensity-based fluorescence microscopy, FLIM is not affected by fluorophore concentration, photobleaching, or excitation light intensity, offering more robust and quantitative data. ibidi.com The technique can distinguish between fluorophores with overlapping emission spectra and provides insights into factors like ion concentration, pH, and molecular binding. ibidi.com

In the context of 2-Amino-7-nitro-fluoren-9-one and related push-pull fluorene derivatives, while specific FLIM application data is not extensively detailed in the provided search results, the compound's characteristics make it a suitable candidate for FLIM studies. Push-pull fluorenes are utilized as dynamic solvation probes. nih.govresearchgate.net The significant change in dipole moment between the ground and excited states of 2-Amino-7-nitro-fluoren-9-one makes its fluorescence properties highly sensitive to the polarity of its environment. mdpi.com This solvatochromism, where the emission spectrum shifts depending on the solvent, is a key feature. acs.orgacs.orgnih.gov FLIM could be employed to map these environmental changes with high spatial resolution, providing a visual representation of the local polarity within a sample.

The principle of FLIM involves exciting the sample with a pulsed laser and measuring the decay rate of the fluorescence signal. nih.gov This can be done in either the time domain, by directly measuring the decay time, or in the frequency domain. nih.govaxiomoptics.com Time-Correlated Single Photon Counting (TCSPC) is a prevalent time-domain method known for its high time resolution and signal-to-noise ratio. biorxiv.org

Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics Investigations

Femtosecond Transient Absorption (TA) Spectroscopy is a powerful technique used to probe the ultrafast processes that occur in molecules after they absorb light. This method provides crucial information about the excited-state dynamics, including internal conversion, intersystem crossing, and solvation dynamics. nih.govresearchgate.net

For 2-Amino-7-nitro-fluoren-9-one (ANF) and its derivatives, femtosecond TA spectroscopy has been instrumental in elucidating their behavior in the excited state. acs.orgacs.orgnih.govresearchgate.net Upon excitation with a laser pulse, these molecules undergo intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group. mdpi.comacs.org TA spectroscopy allows researchers to monitor the subsequent relaxation processes on a femtosecond to picosecond timescale.

Studies have shown that the dynamic Stokes shift of the emission band of amino-nitro-fluorenes is sensitive to the infrared-active modes of the solvent. acs.orgacs.orgnih.govresearchgate.net This means that the solvent molecules rearrange themselves around the excited solute molecule, a process known as solvation, and this rearrangement can be tracked in real-time. researchgate.net For instance, in acetonitrile, a collective librational solvent mode at 100 cm⁻¹ has been observed for 2-amino-7-nitrofluorene. nih.govresearchgate.net

A prominent excited-state absorption band for nitrofluorenes is observed around 430 nm, which can be used as a handle to monitor polar solvation. nih.govresearchgate.net The rate of intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet state, can also be determined and has been shown to be a limiting factor in the observation window for some related hydroxynitrofluorenes. nih.govresearchgate.net

The following table summarizes key findings from femtosecond transient absorption studies on 2-Amino-7-nitro-fluorene and related compounds:

| Compound | Solvent | Observed Phenomena | Timescale | Reference |

| 2-Amino-7-nitrofluorene | Acetonitrile | Collective librational solvent mode (100 cm⁻¹) | Sub-picosecond | nih.gov, researchgate.net |

| 2-Dimethylamino-7-nitrofluorene | Acetonitrile | Dynamic Stokes shift, Stimulated emission | Femtoseconds | acs.org |

| Hydroxynitrofluorenes | Methanol | Intersystem crossing | - | nih.gov, researchgate.net |

| Nitrofluorenes | Various | Prominent excited-state absorption | - | nih.gov, researchgate.net |

Electrochemical Characterization and Voltammetric Studies of Nitrofluorenones

The electrochemical properties of nitrofluorenones, including 2-Amino-7-nitro-fluoren-9-one, are of significant interest due to their potential applications in areas like bioelectrocatalysis and as electron acceptor materials. researchgate.netnih.govcdnsciencepub.com Cyclic voltammetry (CV) is a primary technique used for this characterization, allowing for the rapid assessment of a molecule's redox behavior over a wide potential range. cdnsciencepub.comrsc.org

Studies on nitrofluorenone (B14763482) derivatives have shown that they can be adsorbed onto electrode surfaces like glassy carbon, platinum, and gold to form stable monolayers. researchgate.net The electrochemical reduction of the nitro group is a key process. For instance, the reduction of 2,7-dinitrofluoren-9-one has been investigated using techniques like DC polarography and cyclic voltammetry at mercury electrodes. researchgate.net

The reduction of the nitro group can lead to the formation of a hydroxylamine (B1172632)/nitroso redox couple (R-NO₂ → R-NHOH/R-NO), which can exhibit high catalytic activity. researchgate.netnih.gov This has been demonstrated in the electrooxidation of NADH, making these compounds promising as redox mediators in biosensors. nih.gov

The reduction potentials of nitrofluorenones are influenced by the substituents on the fluorene ring. rsc.org Cyclic voltammetry studies on a series of 9-(aminomethylene)fluorenes revealed reversible single-electron reduction waves. rsc.org The first and second reduction potentials were found to correlate with the Hammett σp⁻ constants of the substituents. rsc.org

The following table presents a summary of electrochemical data for related nitrofluorene compounds, illustrating the range of reduction potentials observed.

| Compound Type | Technique | Key Findings | Potential Range (vs. Ag/AgCl) | Reference |

| Nitro-substituted 9-(aminomethylene)fluorenes | Cyclic Voltammetry | Two reversible single-electron reductions | -0.4 V to -1.16 V | rsc.org |

| Substituted Fluoren-9-ones | Cyclic Voltammetry | Reversible reduction to radical anions | -0.76 V (for 2-alkyl-4,7-dinitrofluorenone) | cdnsciencepub.com |

| Nitro-9,9-bis(n-butylthio)fluorenes | Cyclic Voltammetry | Reversible one-electron reduction waves | -1.02 V to -0.33 V | cdnsciencepub.com |

| 2,7-Dinitrofluoren-9-one | Adsorptive Stripping Voltammetry | Determination in the nanomolar range | - | researchgate.net |

| 2,7-Dinitrofluoren-9-one | Differential Pulse Voltammetry | Determination in the micromolar to nanomolar range | - | researchgate.net |

These electrochemical studies highlight the tunability of the redox properties of nitrofluorenones and their potential for development in various electrochemical applications.

Theoretical and Computational Investigations of 2 Amino 7 Nitro Fluoren 9 One Electronic Structure and Dynamics

Quantum Chemical Calculations (DFT, TDDFT) for Ground and Excited State Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the ground (S₀) and excited (S₁) state geometries of 2-Amino-7-nitro-fluoren-9-one.

Calculations have shown that upon excitation from the ground state to the first excited state, significant changes occur in the molecule's geometry. mdpi.com These changes are indicative of the intramolecular charge transfer (ICT) character of the excited state. For instance, in a related compound, 2-amino-7-isocyanofluorene (2,7-ICAF), theoretical calculations revealed notable changes in the bond lengths of both the donor (amino) and acceptor (isocyano) groups in the excited state compared to the ground state. mdpi.com Similar effects are expected in 2-Amino-7-nitro-fluoren-9-one due to the strong electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group.

DFT calculations have also been used to determine the optimized geometries of related fluorene (B118485) derivatives. For example, the ground state geometries of certain π-expanded diketopyrrolopyrroles containing fluorene units have been obtained at the B3LYP/6-31+G(d,p) level of theory. rsc.org Similarly, electronic structure calculations for other fluorene-based chromophores have been performed using the GAMESS software package. nsf.gov

The following table summarizes key geometrical parameters that are typically altered upon excitation, based on studies of similar molecules.

| Geometric Parameter | Ground State (S₀) | Excited State (S₁) |

| C-NH₂ Bond Length | Shorter | Longer |

| C-NO₂ Bond Length | Longer | Shorter |

| Fluorene Ring Planarity | Generally Planar | May exhibit some distortion |

Note: This table represents expected trends based on computational studies of similar push-pull fluorene systems.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena and Dipole Moment Changes

A defining characteristic of 2-Amino-7-nitro-fluoren-9-one is the pronounced intramolecular charge transfer (ICT) that occurs upon photoexcitation. mdpi.com This process involves the transfer of electron density from the electron-donating amino group to the electron-accepting nitro group through the fluorene π-system. mdpi.commdpi.com

This ICT phenomenon leads to a substantial change in the molecule's dipole moment between the ground and excited states. Experimental and computational studies have consistently shown a large increase in the dipole moment upon excitation. For the parent compound, 2-amino-7-nitrofluorene (B16417) (ANF), the ground state dipole moment has been reported to be around 6.4–7 Debye (D), while the excited state dipole moment can be as high as 20.3–32 D. mdpi.com This significant change in dipole moment is a key factor influencing the solvatochromic properties of the molecule, where the absorption and emission spectra are sensitive to the polarity of the solvent. mdpi.comacs.orgnih.gov

The table below presents reported dipole moment values for 2-amino-7-nitrofluorene (ANF) from different studies.

| Study | Ground State Dipole Moment (μ_g) in Debye (D) | Excited State Dipole Moment (μ_e) in Debye (D) |

| Czekalla et al. (in 1,4-dioxane) mdpi.com | 6.4 | 20.3 |

| Lippert & Mataga mdpi.com | 7 | 32 |

| Fu et al. (DFT/ZINDO) mdpi.com | - | Change of 25 D |

Excited State Reaction Pathways and Non-Radiative Deactivation Mechanisms

Upon excitation, 2-Amino-7-nitro-fluoren-9-one and related molecules can undergo various deactivation processes, both radiative (fluorescence) and non-radiative. Computational studies have been crucial in mapping out the potential energy surfaces of the excited states to understand these pathways.

For similar push-pull fluorene systems, several excited state minima have been identified computationally, all possessing significant ICT character. researchgate.netresearchgate.net The observed fluorescence often arises from a planar excited state minimum. researchgate.net However, a significant portion of the excited state population can decay through non-radiative pathways. researchgate.netresearchgate.net

One major non-radiative deactivation mechanism involves molecular twisting. For instance, twisting around the aryl-nitrogen bond of the amino group can lead to a different excited state minimum that may be less emissive. researchgate.netresearchgate.net More significantly, twisting around the aryl-nitrogen bond of the nitro group has been proposed as a primary route for non-radiative decay, potentially leading to a crossing between the excited state and ground state potential energy surfaces. researchgate.netresearchgate.net

In some cases, particularly in apolar solvents, ultrafast intersystem crossing (ISC) to the triplet state can be a competing deactivation pathway. researchgate.netresearchgate.net This process can be facilitated by an El-Sayed-assisted transition from one of the identified excited state minima. researchgate.netresearchgate.net The presence of nitro groups in aromatic compounds is known to often quench fluorescence through efficient ISC or internal conversion. diva-portal.org

Solvent Effects on Electronic Structure and Photophysical Properties Modeling

The electronic structure and photophysical properties of 2-Amino-7-nitro-fluoren-9-one are highly sensitive to the solvent environment. mdpi.comacs.orgnih.gov This is a direct consequence of the large change in dipole moment upon excitation. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. mdpi.com

Computational models, such as the implicit Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are used to simulate the effect of the solvent. mdpi.com These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions. researchgate.net

Femtosecond transient absorption spectroscopy experiments on related amino-nitro-fluorenes have shown that the dynamic Stokes shift of the emission band is sensitive to the infrared-active modes of the solvent, providing direct evidence of solvent polarity governing the intramolecular charge and energy transfer. acs.orgnih.gov The intensity of synchronous fluorescence of ANF has been observed to decrease as the dielectric constant or the dipole moment of the solvent increases. mdpi.com Furthermore, absorption bands of amino-nitro-fluorenes broaden systematically with increasing solvent polarity. acs.orgnih.gov

The following table summarizes the observed trends in the photophysical properties of 2-Amino-7-nitro-fluoren-9-one and related compounds in different solvent environments.

| Solvent Property | Effect on Absorption/Emission |

| Increasing Polarity | Red-shift in emission, broadening of spectral bands. mdpi.comacs.orgnih.gov |

| Hydrogen Bonding | Can act as an accepting mode for radiationless deactivation, potentially quenching fluorescence. researchgate.net |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict the binding interactions of a molecule with a biological target, such as a protein. While specific docking studies for 2-Amino-7-nitro-fluoren-9-one are not extensively reported in the provided context, the principles can be applied to understand its potential biological activity.

For instance, in a study of novel symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as SIRT2 inhibitors, molecular docking was used to predict the binding modes of the compounds within the SIRT2 active site. nih.gov These studies identified key interactions, such as π-π stacking with aromatic residues like H187 and F190. nih.gov Similarly, molecular dynamics simulations were performed to assess the stability of the protein-ligand complex. nih.gov

Such computational approaches could be employed to predict the interactions of 2-Amino-7-nitro-fluoren-9-one with various biological targets, guiding the design of new functional molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. oup.com This approach is valuable for predicting the properties of untested chemicals. oup.com

QSAR models have been developed to predict the mutagenic potency of aromatic and heteroaromatic amines, a class of compounds to which 2-Amino-7-nitro-fluoren-9-one belongs. insilico.eu These models often use a variety of molecular descriptors, including constitutional, topological, and quantum mechanical parameters, to build a predictive equation. oup.cominsilico.eu For example, a QSAR model for the genotoxicity of aromatic amines used electrotopological state indices. insilico.eu

Chemical Reactivity and Mechanistic Studies of 2 Amino 7 Nitro Fluoren 9 One

Redox Chemistry: Reduction of Nitro and Oxidation of Amino Groups

The presence of both an oxidizable amino group and a reducible nitro group makes redox chemistry a central feature of 2-Amino-7-nitro-fluoren-9-one's reactivity profile.

Reduction of the Nitro Group The nitro group at the C7 position is susceptible to reduction, a common transformation for nitroaromatic compounds. This process involves a six-electron reduction that converts the nitro group (-NO2) sequentially into nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH2) functional groups. nih.gov The complete reduction of 2-Amino-7-nitro-fluoren-9-one yields 2,7-diaminofluoren-9-one. This transformation can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents. nih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this conversion. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 1: Example Kinetic Data for Catalytic Reduction of a Nitroaromatic Compound (2-Nitrophenol)

| Catalyst (Complex) | Reaction Time (min) | Degradation (%) | Rate Constant (k) (min⁻¹) | Source |

|---|---|---|---|---|

| Co Complex | 20 | 83.66 | k₁ | nih.gov |

| Ni Complex | 20 | 91.38 | k₂ | nih.gov |

| Cu Complex | 25 | 73.41 | k₃ | nih.gov |

Note: This data is for the catalytic reduction of 2-nitrophenol (B165410) and is presented for illustrative purposes of nitro group reduction kinetics. The rate constants (k) were determined using pseudo-first-order kinetics. nih.gov

Oxidation of the Amino Group The amino group at the C2 position can undergo oxidation. For instance, the photochemical oxidation of 2-aminofluorene, when exposed to near ultraviolet light (UVA), can result in the formation of various products, including 2-nitrofluoren-9-one. nih.govoup.com This indicates that under specific conditions, such as photo-oxidation, the amino group can be converted to a nitro group. nih.govoup.com This N-oxidation is a critical step in the metabolic activation of many primary aromatic amines. nih.govoup.com Strong chemical oxidizing agents can also be used to convert an amino group back to a nitro group. smolecule.com

Substitution Reactions and Functional Group Transformations on the Fluoren-9-one Scaffold

Beyond redox reactions, the fluoren-9-one scaffold and its substituents can undergo various transformations.

The amino group can act as a nucleophile, while the nitro group can participate in electrophilic substitution reactions. cymitquimica.com The existing amino and nitro groups direct the position of any further electrophilic substitution on the aromatic rings. The ketone functional group at the C9 position is also a site for chemical modification. For example, it can be converted to an oxime, forming 2-Amino-7-nitro-9-fluorenone oxime. nih.gov

Additionally, the amino group can undergo reactions typical of primary amines. Studies on the related compound 2-amino-7-nitro-fluorene (ANF) show it can undergo an acetylation reaction with acetic anhydride (B1165640), which is a common transformation for organic amines. mdpi.com

Table 2: Potential Functional Group Transformations for 2-Amino-7-nitro-fluoren-9-one

| Functional Group | Reaction Type | Potential Reagent(s) | Product | Source |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | H₂/Pd/C, Sn/HCl | 2,7-Diaminofluoren-9-one | masterorganicchemistry.com |

| Amino Group (-NH₂) | Acetylation | Acetic Anhydride | 2-Acetamido-7-nitro-fluoren-9-one | mdpi.com |

| Ketone Group (C=O) | Oxime Formation | Hydroxylamine (B1172632) | 2-Amino-7-nitro-9-fluorenone oxime | nih.gov |

| Ketone Group (C=O) | Reduction | Sodium Borohydride (NaBH₄) | 2-Amino-7-nitro-9-fluorenol | acs.org |

Electron Transfer Pathways and Formation of Reactive Intermediates

The push-pull nature of 2-Amino-7-nitro-fluoren-9-one, with its electron-donating amino group and electron-accepting nitro group, facilitates intramolecular charge transfer (ICT). acs.org This property is central to its electronic and optical characteristics.

Studies on related nitro-substituted 9-(aminomethylene)fluorenes using cyclic voltammetry reveal distinct electron transfer pathways. rsc.org These compounds typically show two closely spaced, reversible single-electron reduction waves, which correspond to the formation of a radical anion and subsequently a dianion. rsc.org A third reduction wave can also be observed at more negative potentials. rsc.org Similarly, a single-electron oxidation wave is observed, corresponding to the formation of a radical cation. rsc.org These studies demonstrate the ability of the fluorene (B118485) core, modulated by donor and acceptor groups, to stabilize multiple charged reactive intermediates.

The reduction of the nitro group is known to proceed through the formation of distinct reactive intermediates. nih.gov The one-electron reduction pathway generates a nitro anion radical, which is then converted to a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before the final amine is formed. nih.gov The two-electron reduction pathway proceeds via the nitroso and hydroxylamino intermediates. nih.gov Similarly, the oxidation of the amino group can generate intermediates such as nitrosofluorene. nih.govoup.com

The term "electron transfer pathway" describes the entire sequence of events, from initial electron donation to the final product, including all membrane-bound and matrix-located components in biological systems. oroboros.at In chemical systems, it involves the specific molecular orbitals and interactions, such as π-π stacking or hydrogen bonding, that facilitate the movement of electrons. researchgate.net

Kinetics and Thermodynamics of Reactions Involving the Fluoren-9-one Core

The rates and energetic favorability of reactions involving 2-Amino-7-nitro-fluoren-9-one are governed by the principles of chemical kinetics and thermodynamics. The electronic properties of the substituents have a significant influence on these factors.

Kinetics Specific kinetic data for reactions of 2-Amino-7-nitro-fluoren-9-one are scarce in the literature. However, kinetic analyses of related processes provide valuable context. For example, the kinetics of the phototransformation of 2-aminofluoren-9-one to 2-nitrofluoren-9-one have been studied, indicating that such reactions can be monitored and quantified over time. nih.govoup.com Furthermore, the rates of reactions are sensitive to the molecular structure; for instance, the position of an electron-withdrawing group can control the kinetics of oxime formation from a C-nitroso intermediate in related systems. acs.org The catalytic reduction of nitroaromatics can often be modeled using pseudo-first-order kinetics, where the rate is proportional to the concentration of the nitro compound, assuming the reducing agent is in large excess. nih.gov

Thermodynamics The thermodynamic properties of the parent fluorenone scaffold provide a baseline for understanding the energetics of its derivatives. Calorimetric studies have determined key thermodynamic values for 9-fluorenone (B1672902) and its reduced form, 9-fluorenol. acs.org

Table 3: Selected Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol at 298.15 K

| Compound | Property | Value (kJ·mol⁻¹) | Source |

|---|---|---|---|

| 9-Fluorenone | Standard Enthalpy of Formation (crystalline) | -11.4 ± 3.8 | acs.org |

| Enthalpy of Sublimation | 95.1 ± 0.5 | acs.org | |

| 9-Fluorenol | Standard Enthalpy of Formation (crystalline) | -66.3 ± 2.9 | acs.org |

| Enthalpy of Sublimation | 108.3 ± 0.5 | acs.org |

Applications of 2 Amino 7 Nitro Fluoren 9 One and Its Derivatives in Advanced Research

Development of Fluorescent Probes and Dyes for Specific Research Applications

Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of specific molecules and events. The fluorene (B118485) core, known for high fluorescence quantum yields and photostability, serves as an excellent platform for designing such probes. researchgate.net Derivatives of 2-Amino-7-nitro-fluorene, in particular, exhibit properties that are highly advantageous for these applications.

Mechanistic Understanding of Solvatochromic Dye Functionality

Solvatochromic dyes are compounds whose absorption and emission spectra are sensitive to the polarity of their solvent environment. nih.govacs.org This property is crucial for developing probes that can report on the local environment within a system, such as the polarity of a cell membrane or a protein's binding pocket.

2-Amino-7-nitro-fluorene (ANF) and its derivatives are well-established solvatochromic dyes. mdpi.com The significant difference in dipole moment between the ground state (7 D) and the excited state (32 D) of ANF explains the pronounced effect of solvent polarity on its fluorescence intensity. mdpi.com As the dielectric constant or dipole moment of the solvent increases, the synchronous fluorescence intensity of ANF decreases. mdpi.com This is attributed to the stabilization of the more polar excited state by polar solvents, which affects the energy gap between the ground and excited states.

Research has shown that the spectral bands of 2-amino-7-nitro-fluorenes broaden as the solvent polarity increases. nih.govacs.org This effect is an important consideration for accurately determining band positions and interpreting solvatochromic shifts. nih.govacs.org Studies using synchronous fluorescence spectroscopy have demonstrated that for ANF dissolved in various solvents, lower temperatures and non-polar solvents result in higher intensity peaks and smaller frequency shifts. mdpi.com For instance, ANF in benzene (B151609) at 5°C exhibited the most intense synchronous band. mdpi.com This understanding of how solvent and temperature affect the photophysical properties of these dyes is fundamental to their application as environmental sensors.

| Solvent | Dielectric Constant | Dipole Moment (D) |

| Benzene | 2.28 | 0 |

| Chlorobenzene | 5.62 | 1.69 |

| Ethyl acetate | 6.02 | 1.78 |

| Acetone | 20.7 | 2.88 |

| Acetic anhydride (B1165640) | 20.7 | 2.81 |

| Acetonitrile (B52724) | 37.5 | 3.92 |

Table showing the dielectric constant and dipole moment of various solvents used to study the solvatochromic properties of 2-Amino-7-nitro-fluorene. mdpi.com

Strategies for Bioconjugation and Biolabeling in Research Settings

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a key technique for developing targeted fluorescent probes. researchgate.netdiva-portal.org Fluorene derivatives can be chemically modified to include reactive groups that facilitate their attachment to biological targets. researchgate.netacs.org

The fluorene molecule offers several active positions that allow for selective functionalization and bioconjugation. researchgate.net For example, amine-reactive fluorenyl dyes have been synthesized. acs.org These probes often incorporate an isothiocyanate group (–N=C=S), which readily reacts with amine groups on biomolecules to form stable thioureas. acs.org To enhance their utility in biological systems, which are primarily aqueous, hydrophilic chains like oligo(ethylene glycol) can be attached to the fluorene core to improve water solubility. acs.org

The development of such reactive probes allows for the specific labeling of biomolecules. For instance, an amine-reactive fluorenyl reagent has been successfully used to label bovine serum albumin (BSA), a model protein. researchgate.net This demonstrates the potential for creating custom-tagged proteins for various research applications, including fluorescence microscopy. The ability to attach these bright and photostable fluorophores to specific biological targets is crucial for advanced bioimaging studies. researchgate.net

Two-Photon Fluorescence Imaging (2PFM) Probe Design Principles

Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages over conventional one-photon microscopy, including deeper tissue penetration and reduced phototoxicity. nih.gov The design of fluorescent probes specifically for 2PFM requires molecules with high two-photon absorption cross-sections. researchgate.net

Fluorene-based molecules are promising candidates for 2PFM probes. researchgate.net The design of these probes often involves creating a donor-acceptor or acceptor-donor-acceptor architecture within the molecule. In the case of 2-Amino-7-nitro-fluorene derivatives, the amino group acts as an electron donor and the nitro group as an electron acceptor. This intramolecular charge transfer character can enhance the two-photon absorption properties.

Efficient synthetic routes have been developed to create fluorene-based compounds with excellent nonlinear photophysical properties, including high two-photon absorptivity. nih.gov For example, a two-photon fluorescent probe for nitroreductase was synthesized using a 9,9-dimethyl-2-acetyl-fluoren-7-methylamino fluorophore. rsc.org This probe exhibited a significant two-photon action cross-section and a dramatic fluorescence enhancement upon reaction with the target enzyme, demonstrating its potential for imaging specific enzymatic activity in living cells and tissues. rsc.org The principles of designing these probes involve optimizing the electronic structure to maximize the two-photon absorption cross-section while maintaining high fluorescence quantum yields and photostability. researchgate.netnih.gov

Role in Organic Electronic Materials and Optoelectronics Research

The unique electronic properties of fluorenone derivatives, including 2-Amino-7-nitro-fluoren-9-one, make them attractive building blocks for organic electronic materials. rsc.orgrsc.org Their rigid and π-conjugated structure is beneficial for charge transport, a critical property for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.orgtandfonline.comresearchgate.net

Precursors for Conjugated Polymers and Microporous Frameworks

Conjugated polymers are a class of organic materials with alternating single and double bonds, which allows for the delocalization of π-electrons and gives them semiconductor properties. uri.edumit.edu Fluorenone derivatives are valuable precursors for synthesizing these polymers. researchgate.net The fluorenone unit can be incorporated into the polymer backbone through various polymerization reactions, such as Suzuki polycondensation. uri.edu

Furthermore, these derivatives are used to create conjugated microporous polymers (CMPs). acs.orgresearchgate.net CMPs are a type of porous organic polymer with a high specific surface area and permanent microporosity. researchgate.net These materials are synthesized from rigid, conjugated building blocks, and fluorene-based monomers are often employed. researchgate.net The resulting porous network structure can restrict the aggregation of polymer chains, which can enhance their light-emitting properties. researchgate.net For example, fluorene-based CMPs have been prepared via Yamamoto coupling reactions and have shown potential in chemical sensing applications. researchgate.net The ability to tune the electronic structure of the fluorenone precursor allows for the rational design of polymers and frameworks with specific properties for various applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors (General Fluorenone)

Fluorenone derivatives are widely investigated for their use in organic electronic devices. rsc.org They are particularly relevant as n-type organic semiconductors, meaning they transport electrons. rsc.org The introduction of electron-withdrawing groups, such as the nitro group, can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for electron injection and transport. rsc.orgtandfonline.com

Intermediates in the Synthesis of Complex Organic Molecules and Heterocyclic Systems for Research

2-Amino-7-nitro-fluoren-9-one and its related fluorenone structures serve as versatile intermediates in the synthesis of more complex organic molecules and heterocyclic systems, which are subjects of advanced scientific research. The fluorenone core provides a rigid, planar scaffold that can be chemically modified at various positions to generate a diverse array of compounds with specific properties.

The chemical reactivity of the amino and nitro groups, along with the carbonyl function at the 9-position, allows for a range of synthetic transformations. For instance, the nitro group can be readily reduced to an amino group using reagents like tin(II) chloride (SnCl₂·2H₂O) or through catalytic hydrogenation. smolecule.com This creates diaminofluorenone derivatives which are key precursors for further elaboration. nih.gov Conversely, the amino group can be modified to introduce other functionalities, providing a handle for building larger molecular architectures.

A notable application is in the construction of novel heterocyclic systems. Research has demonstrated the use of fluorenone derivatives in multicomponent reactions to create complex heterocyclic frameworks. For example, 9-fluorenone (B1672902) can be a starting component in a five-component domino reaction to synthesize highly substituted tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.orgrsc.org This reaction proceeds through a sequence of steps including Knoevenagel condensation and Michael addition to build the intricate heterocyclic system. rsc.orgrsc.org Such synthetic strategies highlight the utility of the fluorenone scaffold in generating libraries of novel compounds for further investigation.

Derivatives of 2-amino-7-nitro-fluoren-9-one are also used to synthesize functional materials. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a "push-pull" system, which can impart interesting photophysical properties like solvatochromism (color change with solvent polarity). acs.org This makes them valuable intermediates for creating fluorescent probes and dyes for research in materials science and biology. solubilityofthings.comrsc.org

The following table summarizes key synthetic transformations and resulting compound classes originating from fluorenone intermediates.

| Starting Material/Intermediate | Reaction Type | Resulting Compound Class/Molecule | Research Application |

| 2,7-Dinitro-9H-fluoren-9-one | Reduction | 2,7-Diamino-9H-fluoren-9-one | Intermediate for SIRT2 inhibitors nih.gov |

| 9-Fluorenone | Five-component domino reaction | Tetrahydroimidazo[1,2-a]pyridines | Synthesis of novel heterocyclic systems rsc.orgrsc.org |

| 2-Aminofluorene | Multi-step synthesis | Fluorene-linked fluorescent nucleosides | DNA probes for sensing molecular interactions rsc.org |

| Fluorenone | Nitration followed by bromination | 1,3-Dibromo-7-nitro-9H-fluoren-9-one | Intermediate for pharmacologically active molecules smolecule.com |

Investigations into Biological Interaction Mechanisms (Focus on Research Methodologies and Findings)

The unique chemical structure of 2-amino-7-nitro-fluoren-9-one and its analogues has prompted significant research into their interactions with biological macromolecules. These studies are crucial for understanding their mechanisms of action at a molecular level.

Mechanisms of DNA Adduct Formation via Nitroreduction Studies

The genotoxicity of nitroaromatic compounds like 2-amino-7-nitro-fluoren-9-one is often linked to their metabolic activation, a process that can lead to the formation of covalent bonds with DNA, known as DNA adducts. nih.gov A primary mechanism for this activation is nitroreduction, where the nitro group undergoes a series of reductions to form highly reactive intermediates. nih.govnih.gov

Research has shown that the nitro group is reduced to a nitroso-, and subsequently to an N-hydroxylamino- group. nih.gov This N-hydroxy arylamine is a critical electrophilic intermediate that can react directly with nucleophilic sites on DNA bases. nih.gov Alternatively, it can be further activated through O-esterification, for example by N-acetyltransferases (NATs), to form an even more reactive N-acetoxy arylamine. nih.govnih.gov This highly unstable intermediate readily forms a nitrenium ion that covalently binds to DNA. nih.gov

Studies on 2,7-dinitrofluorene (B108060) (2,7-diNF), a related compound, have provided detailed insights into this process. In vitro experiments using rat liver cytosol demonstrated that the nitroreduction of 2,7-diNF leads to the formation of N-(deoxyguanosin-8-yl)-2-amino-7-NF as the major DNA adduct. nih.gov This indicates that the reactive intermediate preferentially attacks the C8 position of the guanine (B1146940) base in DNA. nih.govresearchgate.net The formation of this adduct is consistent with the metabolic pathway involving nitroreduction to an N-hydroxy arylamine followed by activation and covalent binding. nih.gov Enzymes such as xanthine (B1682287) oxidase have been implicated in the nitroreduction of nitrofluorenes. nih.govacs.org

The table below outlines the key steps and intermediates in the formation of DNA adducts from nitrofluorenes.

| Step | Process | Intermediate/Product | Significance |

| 1 | Nitroreduction | N-hydroxy arylamine | Key reactive metabolite nih.govnih.gov |

| 2 | O-Esterification (e.g., acetylation) | N-acetoxy arylamine | Highly reactive species leading to nitrenium ion formation nih.govnih.gov |

| 3 | Covalent Binding | DNA Adduct (e.g., N-(deoxyguanosin-8-yl)-2-amino-7-NF) | Represents molecular damage to DNA, a critical event in carcinogenesis nih.govnih.gov |

Molecular Interactions with Enzymes and Other Biomolecules (e.g., SIRT2) Investigated through Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method has been employed to investigate the interactions of fluorenone derivatives with various enzymes, providing insights into their potential as enzyme inhibitors.

A significant research target for fluorenone derivatives has been Sirtuin 2 (SIRT2), a protein deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis. nih.govnih.gov Aberrant SIRT2 activity is linked to several diseases, making it a promising therapeutic target. nih.govnih.gov

Molecular docking studies have been instrumental in designing novel, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as SIRT2 inhibitors. nih.gov These computational studies help in rationalizing the structure-activity relationships (SAR) by visualizing the binding modes of the inhibitors within the SIRT2 active site. The design strategy involves incorporating various aromatic side rings and linker moieties at the 2 and 7 positions of the fluorenone scaffold. nih.gov

The docking analyses revealed that these derivatives can form key interactions within the SIRT2 active site. Specifically, the aromatic rings of the inhibitors are designed to engage in π-π stacking interactions with tyrosine (Y139) and phenylalanine (F190, F119, F235) residues in the enzyme's binding pocket. nih.gov These interactions are crucial for the binding affinity and selectivity of the compounds. Based on these computational predictions, several compounds were synthesized and tested. One of the lead compounds, SG3, demonstrated potent and selective inhibition of SIRT2 with an IC₅₀ value of 1.95 µM. nih.govnih.gov The biological activity of SG3 in reducing the viability of human breast cancer cells further validated the computational design and highlighted the therapeutic potential of this class of compounds. nih.gov

The following table summarizes the findings from molecular docking studies of fluorenone derivatives with SIRT2.

| Compound Class | Key Interactions | Target Residues | Research Finding |

| Symmetrical 2,7-disubstituted 9H-fluoren-9-ones | π-π stacking | Y139, F190, F119, F235 | Identification of potent and selective SIRT2 inhibitors like SG3 (IC₅₀ = 1.95 µM) nih.govnih.gov |

Future Research Directions and Emerging Opportunities in 2 Amino 7 Nitro Fluoren 9 One Chemistry

Novel Synthetic Approaches and Catalyst Development for Enhanced Efficiency

While established methods for the synthesis of fluorenone derivatives exist, the future necessitates the development of more efficient, cost-effective, and environmentally benign synthetic protocols. researchgate.net Current research often relies on multi-step procedures that may involve harsh reagents or produce significant waste. nih.gov Emerging opportunities lie in the adoption of modern synthetic strategies to streamline the production of 2-amino-7-nitro-fluoren-9-one and its precursors.

Future synthetic research will likely focus on:

One-Pot and Domino Reactions: The development of multi-component, one-pot reactions, similar to those used for other complex heterocyclic systems starting from 9-fluorenone (B1672902), represents a significant avenue for improvement. rsc.org Such strategies, which involve sequential reactions without the isolation of intermediates, enhance efficiency by reducing steps, solvent usage, and purification efforts. rsc.org

Green Chemistry and Catalysis: There is a continuous drive to replace stoichiometric and often toxic reagents, like chromium trioxide for oxidation or tin(II) chloride for nitro reduction, with catalytic and greener alternatives. researchgate.netnih.gov Research into aerobic oxidation using base-supported catalysts, for instance, has shown high efficiency for converting 9H-fluorenes to 9-fluorenones under mild conditions. researchgate.net Similarly, exploring novel catalytic systems for the selective reduction of the dinitro precursor could improve yield and simplify workup procedures. The use of sustainable and non-volatile solvents like polyethylene (B3416737) glycol (PEG) is another promising direction. researchgate.net

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. Applying flow chemistry to the nitration and reduction steps in the synthesis of 2-amino-7-nitro-fluoren-9-one could be a key area of industrial and academic research.

A comparative look at existing and potential synthetic improvements is summarized below.

| Synthetic Step | Traditional Method | Potential Future Approach | Key Advantage |

| Oxidation of Fluorene (B118485) | Oxidation with strong oxidants like CrO₃ researchgate.net | Aerobic oxidation using KOH or other base-supported catalysts researchgate.net | Greener, milder conditions, reduced metal waste. |

| Nitration | Nitration with HNO₃/H₂SO₄ mixture | Controlled nitration in aqueous media or flow reactors researchgate.net | Improved safety, selectivity, and scalability. |

| Nitro Group Reduction | SnCl₂-mediated reduction nih.gov | Catalytic hydrogenation or novel transfer hydrogenation catalysts | Cleaner reaction profiles, avoidance of heavy metal waste. |

| Overall Process | Multi-step batch synthesis | One-pot domino reactions rsc.org | Increased efficiency, reduced solvent and energy consumption. |

Exploration of Advanced Photophysical Phenomena and Non-Linear Optical Properties

The donor-π-acceptor (D-π-A) architecture of 2-amino-7-nitro-fluoren-9-one is fundamental to its intriguing optical properties. acs.org While basic characteristics are known, a vast potential exists for exploring more complex and advanced photophysical phenomena. Such investigations are crucial for unlocking its use in next-generation optical materials and devices. nih.govru.nl

Key areas for future exploration include:

Non-Linear Optics (NLO): Fluorenone derivatives are excellent candidates for NLO materials due to their high first hyperpolarizability (β). nih.govru.nl Future work should focus on systematically studying the two-photon absorption (2PA) and third-order NLO properties of 2-amino-7-nitro-fluoren-9-one. researchgate.netscispace.com Research into how molecular packing in the solid state influences NLO effects like second-harmonic generation (SHG) is essential for practical applications. ru.nl

Solvatochromism and Charge Transfer Dynamics: The compound and its derivatives exhibit significant changes in their absorption and emission spectra depending on solvent polarity, a phenomenon known as solvatochromism. mdpi.com Probing the excited-state dynamics using ultrafast spectroscopy can provide deep insights into intramolecular charge transfer (ICT) processes. researchgate.net Understanding and controlling phenomena like twisted intramolecular charge transfer (TICT), where conformational changes in the excited state lead to dual fluorescence, could lead to novel environmental sensors. researchgate.net

Aggregation-Induced Emission (AIE): Many fluorene derivatives are known to be non-emissive when dissolved but become highly fluorescent upon aggregation. acs.org Investigating whether 2-amino-7-nitro-fluoren-9-one or its derivatives can be engineered to exhibit AIE could open up applications in solid-state lighting, bio-probes, and diagnostics, where emission in the aggregate or solid state is highly desirable. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT): Designing derivatives capable of ESIPT is another exciting frontier. researchgate.net This phenomenon leads to an exceptionally large Stokes shift (the difference between absorption and emission maxima), which is highly beneficial for fluorescence imaging as it minimizes self-absorption and background interference.

The table below summarizes key photophysical properties of related fluorene-based D-π-A chromophores, indicating the performance targets for future derivatives of 2-amino-7-nitro-fluoren-9-one. acs.orgnih.gov

| Chromophore | λmax (nm) | HOMO (eV) | LUMO (eV) | Optical Gap (eV) | First Hyperpolarizability βHRS (10-30 esu) |

| SS2 | 502 | -5.20 | -2.96 | 2.24 | 200 ± 20 |

| SS3 | 428 | -5.31 | -2.80 | 2.51 | 120 ± 12 |

| SS4 | 468 | -5.46 | -3.10 | 2.36 | 165 ± 17 |

| SS5 | 448 | -5.40 | -2.94 | 2.46 | 130 ± 13 |

| Data derived from studies on D-π-A chromophores based on a 9,9-dimethyl-9H-fluorene core. acs.orgnih.gov |

Rational Design of Derivatives with Tunable Properties for Specific Research Tools

The true potential of 2-amino-7-nitro-fluoren-9-one lies in its capacity as a scaffold for the rational design of new molecules with tailored functions. By systematically modifying its structure, researchers can fine-tune its electronic, optical, and biological properties for use as highly specific research tools. acs.orgmdpi.com

Future design strategies will likely target:

Fluorescent Probes for Bioimaging: The fluorene core is an excellent platform for developing fluorophores for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue imaging with reduced photodamage. researchgate.net Derivatives can be designed to act as solvatochromic probes to map cellular polarity or as specific labels for biomolecules. mdpi.com For example, modifying the amino group with moieties that can bind to specific cellular targets is a promising approach. The introduction of isocyano groups in place of the nitro group has already been shown to yield dyes with high quantum yields and sensitivity. mdpi.com

Inhibitors for Drug Discovery: The fluorenone scaffold has been successfully used to design potent and selective inhibitors for enzymes and proteins. nih.gov For instance, symmetrical derivatives of 2,7-diaminofluorenone have been developed as inhibitors of the SIRT2 enzyme and the Hepatitis C Virus (HCV) NS5A protein. nih.govnih.gov Future work could involve creating libraries of 2-amino-7-nitro-fluoren-9-one derivatives to screen against various therapeutic targets, using the push-pull system to optimize binding interactions within protein active sites.

Chemosensors: By functionalizing the amino or nitro groups, or the aromatic backbone, derivatives can be created that exhibit a change in fluorescence or color upon binding to specific ions or molecules. This could lead to the development of sensitive and selective chemosensors for environmental monitoring or medical diagnostics.

Interdisciplinary Research Avenues Integrating 2-Amino-7-nitro-fluoren-9-one in Advanced Scientific Disciplines

The unique combination of properties inherent in the 2-amino-7-nitro-fluoren-9-one structure places it at the crossroads of several scientific fields. Its future impact will be maximized through interdisciplinary collaborations.

Emerging interdisciplinary opportunities include:

Materials Science and Photonics: The strong NLO properties make these compounds ideal for integration into advanced materials. ru.nl Collaborations between synthetic chemists and materials scientists could lead to the development of NLO polymers or guest-host systems for applications in optical data storage, telecommunications, and optical switching. nih.gov The tunable fluorescence also makes them candidates for organic light-emitting diodes (OLEDs). researchgate.net

Chemical Biology and Medicine: The potential of fluorene derivatives as biological probes and enzyme inhibitors requires a close partnership between chemists, biologists, and medical researchers. nih.govresearchgate.net Designing and synthesizing novel derivatives for 2PFM bioimaging or as targeted therapeutics is a highly interdisciplinary endeavor. researchgate.netnih.gov

Polymer Chemistry and Biotechnology: Integrating the 2-amino-7-nitro-fluoren-9-one chromophore into polymer backbones could yield functional materials with unique properties. scholaris.ca For example, creating water-soluble polyfluorenes incorporating this moiety could produce highly emissive polymeric fluorophores for applications like flow cytometry and other bioassays. scholaris.ca

Physics and Engineering: The development of devices based on the optical and electronic properties of these molecules—such as organic field-effect transistors (OFETs) or photovoltaic cells—requires expertise from physicists and engineers to understand charge transport, device architecture, and performance optimization. researchgate.netrsc.org

By fostering these interdisciplinary connections, the scientific community can fully harness the potential of 2-amino-7-nitro-fluoren-9-one and its derivatives, transforming this single chemical compound into a platform for innovation across a wide spectrum of advanced scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.